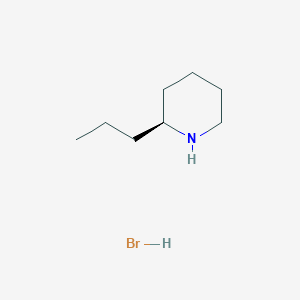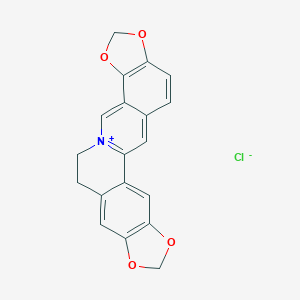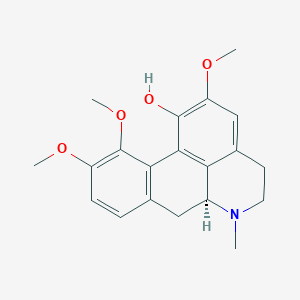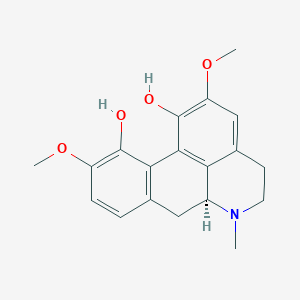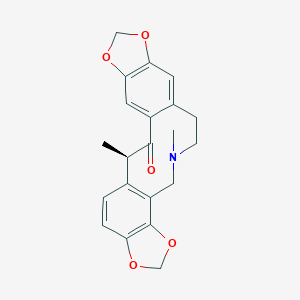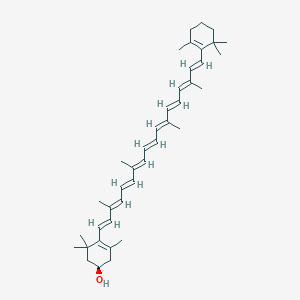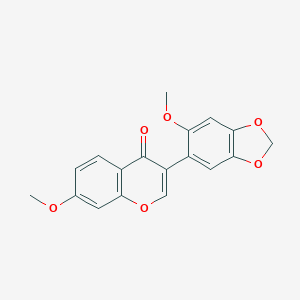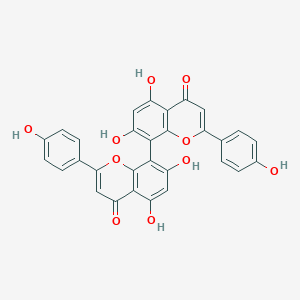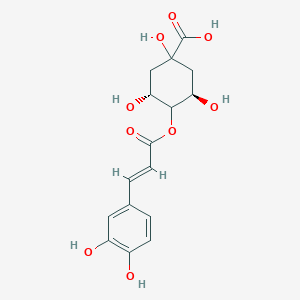
Daphnin
Overview
Description
Daphnin is a bitter crystalline glucoside, specifically a beta-D-glucoside . It occurs especially in plants of the genus Daphne .
Synthesis Analysis
Daphnetin, a coumarin derivative extracted from Daphne species, is biosynthesized from the shikimate pathway from L-Tyrosine and L-Phenylalanine . A series of daphnetin derivatives were synthesized, including sixteen new compounds .Molecular Structure Analysis
The molecular formula of Daphnin is C15H16O9 . It is functionally related to a 7,8-dihydroxycoumarin . The crystal structure of daphnetin 8-β-D-glucopyranoside dihydrate has been determined by the X-ray method .Chemical Reactions Analysis
Daphnetin is a dihydroxy coumarin and can undergo enzymatic glycosylation to yield 7-O-glucoside also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase .Physical And Chemical Properties Analysis
Daphnin has a molecular weight of 340.28 g/mol . It is a beta-D-glucoside and is functionally related to a 7,8-dihydroxycoumarin .Scientific Research Applications
Enzymatic Studies and Hydrolysis : Daphnin has been studied for its hydrolysis and transglucosylation properties, which are controlled by specific enzymes with high substrate specificity. This research provides insights into the biochemical pathways and enzyme properties in plants (Satô & Hasegawa, 1971).
Interaction with Human Serum Albumin : The interaction of Daphnin with human serum albumin has been explored using spectroscopic methods and molecular modeling, revealing that Daphnin can quench the intrinsic fluorescence of human serum albumin by static quenching. This interaction is significant for understanding drug-protein interactions and pharmacokinetics (Zhu et al., 2012).
Biosynthesis Pathways : Studies have investigated the biosynthesis pathways of Daphnin and related compounds in plants, suggesting that these compounds are mainly produced via p-coumaric acid. This research contributes to our understanding of the metabolic pathways in plants (Satô & Hasegawa, 1972).
Hypouricemic Effects : Daphnin has been shown to possess hypouricemic effects in hyperuricemic mice, indicating its potential therapeutic application in treating conditions like gout (Yu Zhi, 2002).
Antioxidant and Anti-Inflammatory Properties : Daphnetin, a derivative of Daphnin, demonstrates antioxidant and anti-inflammatory properties. It inhibits oxidative damage, cell apoptosis, and mitochondrial dysfunction, suggesting potential therapeutic applications in oxidative stress-related diseases (Lv et al., 2017).
Mechanism of Action
Target of Action
Daphnin, a coumarin derivative extracted from Daphne species, is a biologically active phytochemical with various bioactivities . It targets various molecular and cellular pathways to combat numerous inflammatory disorders, infectious diseases, neurological disorders, hepatotoxicity, nephrotoxicity, psoriasis, diabetic nephropathy, leukemia, and others .
Mode of Action
Daphnin predominantly works by interacting with its targets and causing changes that result in its therapeutic effects. For instance, it has been found to inactivate the Akt/NF-κB pathway, an anti-apoptotic pathway, and activate the Keap1-Nrf2 pathway that protects the cell against oxidative stress . These interactions and changes contribute to its anti-inflammatory, anti-cancer, and other therapeutic effects .
Biochemical Pathways
Daphnetin, a dihydroxy coumarin, can undergo enzymatic glycosylation to yield 7-O-glucoside, also called daphnin . The reaction is catalyzed by the enzyme O-dihydroxy coumarin 7-O-glucosyltransferase . In Daphne odora, and possibly other Daphne species, daphnin is formed from p-glucosyl oxycinnamic acid . The formed daphnin can be converted to 8-glucoside by the enzyme transglucosidase using hydrolysis and glycosidation .
Pharmacokinetics
It’s known that daphnin is a plant toxin with the chemical formula c15h16o9 , and its bioavailability would be influenced by these properties.
Result of Action
The molecular and cellular effects of Daphnin’s action include its anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities . These effects are a result of its interaction with various molecular and cellular targets and pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Daphnin. For instance, even minor warming during short but critical seasonal periods can cause factors that disturb Daphnia population dynamics to coincide, which may destabilize lake food webs by decoupling trophic interactions . Both winter and spring are important critical periods for determining future seasonal fluxes of Daphnia spp . The effects of global warming on daphnia population dynamics and on ecosystem functioning are often difficult to predict due to their complexity and the presence of both antagonistic and synergistic drivers .
Safety and Hazards
Future Directions
A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile, and could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .
properties
IUPAC Name |
8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19/h1-4,8,10,12-13,15-16,18-21H,5H2/t8-,10-,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIXTKAYCMNVMY-PVOAASPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197563 | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnin | |
CAS RN |
486-55-5 | |
| Record name | Daphnin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daphnin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daphnin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAPHNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4REW3G17G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of daphnin?
A1: Daphnin has the molecular formula C15H16O9 and a molecular weight of 340.28 g/mol. []
Q2: In what plants is daphnin found?
A2: Daphnin is found in various plant species, particularly those belonging to the Daphne genus, including Daphne mezereum, Daphne oleoides, and Daphne gnidium. [, , , ] It has also been identified in other plant families, such as Rhododendron lepidotum (Ericaceae), Crucianella graeca (Rubiaceae), and Chloranthus multistachys. [, , , ]
Q3: What is the structure of daphnin?
A3: Daphnin is a coumarin glycoside, specifically 7-(β-D-glucopyranosyloxy)-8-hydroxycoumarin. This means a glucose molecule (β-D-glucopyranosyl) is attached to the 7-hydroxyl group of the 8-hydroxycoumarin (daphnetin) molecule. []
Q4: What are the potential therapeutic benefits of daphnin?
A4: Research suggests daphnin possesses potential therapeutic properties, including:* Hypouricemic effects: Studies in hyperuricemic mice models indicate daphnin may lower serum uric acid levels. []* Wound healing: Daphnin has been investigated for its potential in wound treatment and skin wrinkle reduction. [, ]* Antimicrobial activity: Studies have shown daphnin exhibits antibacterial activity against certain bacterial strains, such as Bacillus lentus and Escherichia coli. []
Q5: How does daphnin affect uric acid levels?
A5: While the exact mechanism of action remains to be fully elucidated, studies suggest that daphnin might exert its hypouricemic effect through modulating the activity of enzymes involved in uric acid metabolism. Further research is needed to confirm these findings. []
Q6: Is daphnin metabolized in the body?
A8: While specific details regarding daphnin metabolism are limited in the provided research, it is known that plants can convert daphnin to daphnetin-8-glucoside through enzymatic processes. Further studies are needed to determine the metabolic fate of daphnin in mammals. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



